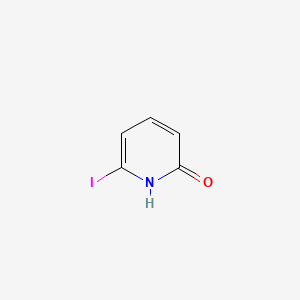

2(1H)-吡啶酮,6-碘代

描述

Synthesis Analysis

The synthesis of similar compounds, such as 1H- and 2H-indazoles, has been summarized in recent literature . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .科学研究应用

卤素键合和亲电取代

对与2(1H)-吡啶酮,6-碘代密切相关的2-氯-6-(三氟甲基)吡啶的研究表明,它可以通过亲电取代转化为3-碘衍生物。这一过程涉及卤素/金属交换,可用于进一步的化学操作 (Mongin et al., 1998).

吡啶N-氧化物的镁化

与2(1H)-吡啶酮,6-碘代相关的碘代或2-溴吡啶N-氧化物已使用碘或溴-镁交换进行了镁化。该方法已在复杂有机分子的全合成中得到应用,例如青霉素 E 和 A (Duan et al., 2009).

碘代全氟烷烃/吡啶混合物中的卤素键合

对碘代全氟烷烃和吡啶之间的卤素键合的研究表明,吡啶氮和碘原子之间的相互作用会导致吡啶环呼吸模式的转变。这种类型的键合在强度上可以与氢键相媲美,对于理解分子相互作用至关重要 (Fan et al., 2009).

核苷的合成

作为2(1H)-吡啶酮化学的延伸,已经研究了6-取代的2(1H)-吡啶酮-3-基C-2'-脱氧核糖核苷的合成。这些化合物在化学生物学中很重要,尽管它们的不稳定性给实际应用带来了挑战 (Chapuis et al., 2012).

安全和危害

作用机制

Target of Action

Pyridinones, in general, have been adopted as an important block in medicinal chemistry that could serve as hydrogen bond donors and acceptors . They are known to exhibit various biological activities ranging from antitumor, antimicrobial, anti-inflammatory, and anticoagulant to cardiotonic effects .

Mode of Action

Pyridinones are known to interact with their targets through hydrogen bonding . They can form additional interactions with the therapeutic targets, cross the cell membrane easily, and increase the water solubility of molecules .

Biochemical Pathways

Pyridones are oxidation products of nicotinamide, its methylated form, and its ribosylated form . They are often included in metabolomics measurements and associated with pathological outcomes in acute kidney injury (AKI) . The biochemical pathways leading to their generation involve both enzymatic and chemical processes .

Pharmacokinetics

Pyridinones are known for their remarkable physicochemical properties such as metabolic stability, solubility in water, and lipophilicity . These properties can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their bioavailability.

Result of Action

Most pyridinone derivatives exhibit various biological activities . For instance, the ribosylated form of one of the pyridones, the 4-pyridone-3-carboxamide riboside (4PYR), causes HepG3 cells to die by autophagy .

Action Environment

The physicochemical properties of pyridinones, such as solubility in water and lipophilicity, suggest that they may be influenced by factors such as ph and temperature .

属性

IUPAC Name |

6-iodo-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4INO/c6-4-2-1-3-5(8)7-4/h1-3H,(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXADHUCOCBXXQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

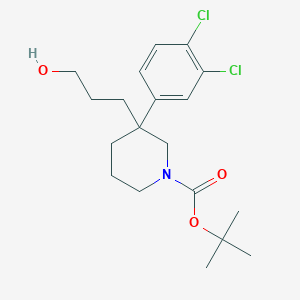

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

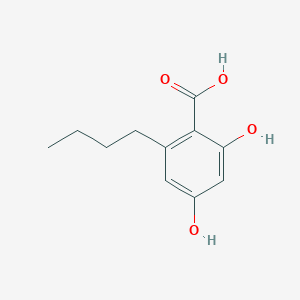

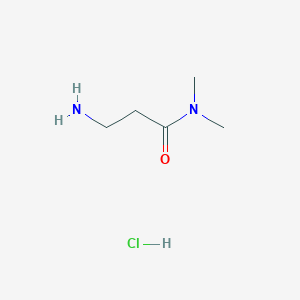

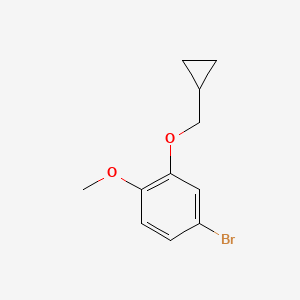

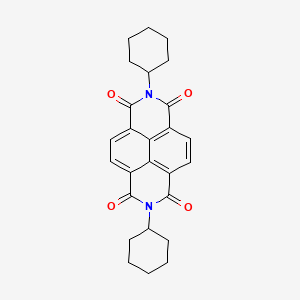

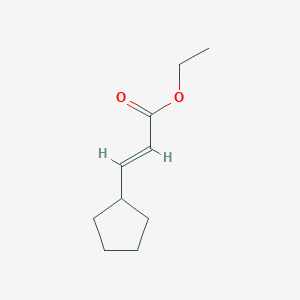

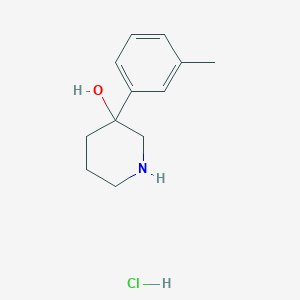

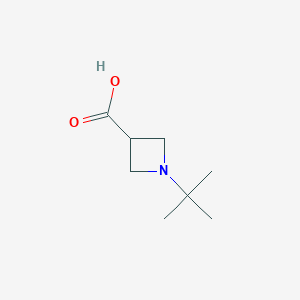

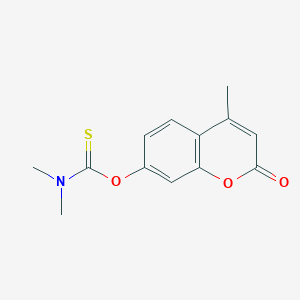

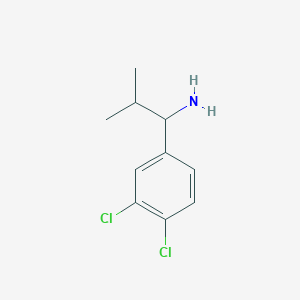

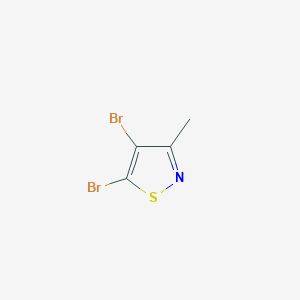

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3109448.png)